molecular formula C8H9ClO2S B1301094 3,5-Dimethylbenzenesulfonyl chloride CAS No. 2905-27-3

3,5-Dimethylbenzenesulfonyl chloride

Cat. No. B1301094
CAS RN: 2905-27-3
M. Wt: 204.67 g/mol
InChI Key: LSAGRAXLOLZVKO-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzenesulfonyl chloride is a chemical compound that belongs to the class of organic sulfonates. It is characterized by a benzene ring substituted with two methyl groups and a sulfonyl chloride functional group. This compound is an important intermediate in organic synthesis, particularly in the preparation of sulfonamide-based pharmacophores, which are pivotal in drug discovery and development due to their wide range of biological activities.

Synthesis Analysis

The synthesis of derivatives related to 3,5-dimethylbenzenesulfonyl chloride can be achieved through various synthetic routes. For instance, a method for synthesizing 3-formylbenzenesulfonyl chloride derivatives has been developed, starting from corresponding benzaldehydes. The key step involves the conversion of aldehyde bisulfite adducts to the target compounds using a two-stage reaction in the presence of Na2SO4, which could potentially be adapted for the synthesis of 3,5-dimethylbenzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,5-dimethylbenzenesulfonyl chloride has been investigated through X-ray single crystal diffraction. For example, two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been characterized, revealing that the molecules are organized as molecular crystals with a framework cross-linked by hydrogen bonds of the C-H…O type . These findings provide insights into the potential molecular structure of 3,5-dimethylbenzenesulfonyl chloride, suggesting that it may also form similar hydrogen-bonded frameworks.

Chemical Reactions Analysis

The reactivity of 3,5-dimethylbenzenesulfonyl chloride can be inferred from studies on similar sulfonamide and sulfonyl chloride compounds. These compounds are typically reactive towards nucleophiles due to the presence of the sulfonyl chloride group, which can be substituted with various nucleophilic agents to form sulfonamides, sulfonate esters, and other derivatives. The kinetic investigations of substitution reactions in aqueous solutions of related compounds correlate well with their stereochemical characteristics, indicating that the steric hindrance around the sulfonyl chloride group can significantly influence the reactivity .

Physical and Chemical Properties Analysis

While specific data on 3,5-dimethylbenzenesulfonyl chloride is not provided, the physical and chemical properties of sulfonyl chloride derivatives generally include poor water solubility and the ability to participate in hydrogen bonding due to the polar nature of the sulfonyl group. The solubility can be a critical factor in the development of pharmaceutical agents, as seen in the case of a novel small molecule HIF-1 pathway inhibitor, which required formulation development due to its poor water solubility . The presence of methyl groups on the benzene ring can also influence the compound's lipophilicity and electronic properties, which are important considerations in drug design.

Scientific Research Applications

Synthesis and Structural Analysis of Sterically Hindered Isomers The synthesis of structural isomers of 3,5-dimethylbenzenesulfonyl chloride derivatives, specifically 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and 2,4-dimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, has been explored. These compounds have been structurally characterized by X-ray single-crystal diffraction, and their molecular-electronic structure and kinetic properties have been investigated. This research is significant for understanding the stereochemical characteristics of these molecules and their potential applications in synthetic chemistry (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Conversion of Sterically Hindered Phenols The conversion of sterically hindered phenols into corresponding N,N-dimethylarenesulfonamides via the Newman-Kwart rearrangement has been documented. In this process, 2-alkyl- and 2,6-dialkylbenzenesulfonyl chlorides are obtained by chlorination of correspondingly substituted S-aryl N,N-dialkylthiocarbamates. This research provides insights into the transformation of sulfonyl chlorides into valuable chemical intermediates (Wagenaar & Engberts, 2010).

Safety And Hazards

3,5-Dimethylbenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3,5-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAGRAXLOLZVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371224
Record name 3,5-Dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylbenzenesulfonyl chloride

CAS RN

2905-27-3
Record name 3,5-Dimethylbenzenesulfonyl chloride
Source CAS Common Chemistry
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Record name 3,5-Dimethylbenzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylbenzenesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MJ Barrow, EA Blair, AJ Lough… - … Section C: Crystal …, 1989 - scripts.iucr.org
(IUCr) Structure of hexa-2,4-diyne-1,6-diyl bis(3,5-dimethylbenzenesulfonate) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic …
Number of citations: 3 scripts.iucr.org
PL Abhayawardhana, PA Marzilli, FR Fronczek… - Inorganic …, 2014 - ACS Publications
Tertiary sulfonamide nitrogen-to-metal bonds of normal length are very rare. We recently discovered such a bond in one class of fac-[Re(CO) 3 (N(SO 2 R)(CH 2 Z) 2 )] n complexes (Z = …
Number of citations: 16 pubs.acs.org
CY Lee, H Choi, EY Park, TTL Nguyen… - Chemical Biology & …, 2021 - Wiley Online Library
Type 2 diabetes is characterized by chronic hyperglycemia. Insulin, a hormone secreted from pancreatic β‐cells, decreases blood glucose levels, and glucagon, a hormone secreted …
Number of citations: 3 onlinelibrary.wiley.com
H Sano, T Noguchi, A Tanatani, Y Hashimoto… - Bioorganic & medicinal …, 2005 - Elsevier
A series of substituted indoline and indole derivatives with cyclooxygenase (COX)-inhibitory activity was prepared during our structural development studies based on thalidomide as a …
Number of citations: 94 www.sciencedirect.com
MY Moskalik - Molecules, 2022 - mdpi.com
Sulfonamides are the basic motifs for a whole generation of drugs from a large group of antibiotics. Currently, research in the field of the new sulfonamide synthesis has received a “…
Number of citations: 9 www.mdpi.com
V Dudutienė, A Zubrienė, V Kairys, A Smirnov… - Biophysical journal, 2020 - cell.com
In the design of high-affinity and enzyme isoform-selective inhibitors, we applied an approach of augmenting the substituents attached to the benzenesulfonamide scaffold in three ways…
Number of citations: 7 www.cell.com
T Perera, P Abhayawardhana, PA Marzilli… - Inorganic …, 2013 - ACS Publications
We demonstrate that a tertiary sulfonamide group, N(SO 2 R)R′ 2 , can rehybridize to form a M–N bond of normal length even when the group is in a linear tridentate ligand, such as in …
Number of citations: 25 pubs.acs.org
S Thea, C Carpanelli, G Cevasco - European Journal of …, 2001 - Wiley Online Library
Measured activation parameters, as well as the effect on rate of adding inert electrolytes, are consistent with solvolysis of p‐(dimethylamino)benzenesulfonyl chloride XI occurring …
M Markowicz-Piasecka, A Sadkowska, J Sikora… - Pharmaceuticals, 2020 - mdpi.com
Metformin, one of the most frequently prescribed oral anti-diabetic drugs, is characterized by multidirectional activity, including lipid lowering, cardio-protective and anti-inflammatory …
Number of citations: 9 www.mdpi.com
SY Park, J Kim, HM Ko - The Journal of Organic Chemistry, 2023 - ACS Publications
An efficient chemoselective reduction of isatin derivatives using catalyst B(C 6 F 5 ) 3 , benzyldimethylsilane, and H 2 O is described. Notably, a small amount of water is shown to be a …
Number of citations: 1 pubs.acs.org

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